molecular formula C9H6Cl2O B1306028 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene CAS No. 3598-66-1

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1306028
CAS No.: 3598-66-1
M. Wt: 201.05 g/mol
InChI Key: HCGOBPUSIBTNRV-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6Cl2O. It consists of a benzene ring substituted with two chlorine atoms and a prop-2-yn-1-yloxy group. This compound is used in various industrial applications, including the production of resins, plastics, and rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1,3-dichloro-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

1,3-Dichloro-2-hydroxybenzene+Propargyl bromideK2CO3,DMFThis compound\text{1,3-Dichloro-2-hydroxybenzene} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,3-Dichloro-2-hydroxybenzene+Propargyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

Scientific Research Applications

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yloxy group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1,3-dichloro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOBPUSIBTNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380284
Record name 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-66-1
Record name 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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